Phlorizin dihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phlorizin是一种天然存在的苹果酸苷,属于二氢查耳酮类黄酮。它主要存在于苹果树皮和其他蔷薇科植物中。Phlorizin以其甜味和白色结晶外观而闻名。 它因其生物活性而被广泛研究,包括抗氧化、抗菌、抗病毒和抗糖尿病特性 .

准备方法

合成路线和反应条件: Phlorizin可以通过多种方法合成,包括化学合成和从天然来源提取。 一种常见的方法是用甲醇和水混合溶剂从苹果树叶中提取Phlorizin,然后通过色谱技术进行纯化 .

工业生产方法: 在工业环境中,Phlorizin通常从苹果树皮中提取。提取过程包括研磨树皮,然后用乙醇或甲醇进行溶剂提取。 然后使用结晶或色谱等技术纯化提取物以获得纯Phlorizin .

化学反应分析

反应类型: Phlorizin会发生多种化学反应,包括水解、氧化和还原。

常用试剂和条件:

水解: Phlorizin在酸性或酶促条件下可以水解生成苹果酸和葡萄糖。

氧化: Phlorizin可以用过氧化氢等氧化剂氧化生成苹果酸和其他氧化产物。

主要产物:

水解: 苹果酸和葡萄糖。

氧化: 苹果酸和其他氧化产物。

还原: 二氢Phlorizin

科学研究应用

Pharmacological Applications

1.1 Antidiabetic Effects

Phlorizin is recognized as a potent inhibitor of sodium-glucose cotransporters (SGLT1 and SGLT2), which play crucial roles in glucose absorption in the intestines and reabsorption in the kidneys, respectively. By inhibiting these transporters, phlorizin promotes renal glycosuria, thereby lowering blood glucose levels.

- Case Study : In diabetic mouse models, phlorizin significantly improved blood sugar levels and lipid metabolism, enhancing insulin sensitivity and reducing dyslipidemia .

1.2 Cardiovascular Protection

Research indicates that phlorizin may confer protective effects against cardiovascular diseases by reducing oxidative stress and improving endothelial function. It has been shown to increase the activity of antioxidant enzymes, which helps mitigate cellular damage caused by free radicals .

Antioxidant and Antimicrobial Properties

Phlorizin exhibits notable antioxidant activity, which has been linked to its potential in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.

- Antioxidant Activity : Phlorizin enhances the activity of several antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to reduced oxidative damage .

- Antimicrobial Effects : A semi-synthetic derivative of phlorizin demonstrated significant antimicrobial activity against various pathogens, suggesting its potential use in topical formulations for skin health .

Dermo-Cosmetic Applications

Given its antioxidant properties, phlorizin is being explored for dermo-cosmetic applications. Studies have indicated that it can improve skin health by protecting against oxidative damage and promoting wound healing.

- Stability Studies : Research on a new derivative of phlorizin showed increased stability in formulations compared to the parent compound, making it more suitable for cosmetic applications .

Neurological Benefits

Emerging studies suggest that phlorizin may have neuroprotective effects. It has been reported to improve cognitive functions in animal models by inhibiting cell death in critical brain areas during ischemic conditions.

- Case Study : Phlorizin administration improved learning and memory impairments in mice subjected to cerebral ischemia, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Summary of Key Findings

The following table summarizes the key applications and findings related to phlorizin dihydrate:

作用机制

Phlorizin主要通过抑制钠-葡萄糖转运蛋白(SGLT1和SGLT2)发挥作用。通过与葡萄糖竞争与这些转运蛋白结合,Phlorizin减少了肾脏葡萄糖重吸收和肠道葡萄糖吸收,导致血糖水平下降。 此外,Phlorizin已被证明可以调节IL-1β/IKB-α/NF-KB信号通路,发挥抗氧化和抗炎作用 .

6. 与相似化合物的比较

Phlorizin在二氢查耳酮中是独特的,因为它对钠-葡萄糖转运蛋白具有强烈的抑制作用。类似的化合物包括:

苹果酸: Phlorizin的苷元,也以其抗氧化和抗炎特性而闻名。

柚皮苷: 具有类似抗氧化和抗炎作用的黄酮类化合物。

相似化合物的比较

Phlorizin is unique among dihydrochalcones due to its potent inhibitory effects on sodium-glucose transporters. Similar compounds include:

Phloretin: The aglycone form of phlorizin, also known for its antioxidant and anti-inflammatory properties.

Naringenin: A flavonoid with similar antioxidant and anti-inflammatory effects.

Quercetin: Another flavonoid with a wide range of biological activities, including antioxidant and anticancer properties

Phlorizin stands out due to its specific inhibition of sodium-glucose transporters, making it a valuable compound for research in diabetes and metabolic disorders .

属性

CAS 编号 |

7061-54-3 |

|---|---|

分子式 |

C13H12ClNOS2 |

分子量 |

297.8 g/mol |

IUPAC 名称 |

5-[(3-chlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H12ClNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-4-3-5-10(14)6-9/h3-8H,1-2H3 |

InChI 键 |

PTUQHHHUGYXBPD-UHFFFAOYSA-N |

SMILES |

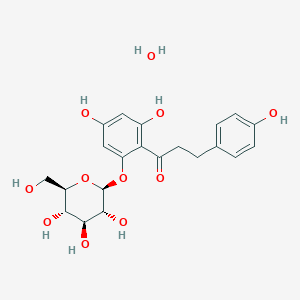

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O.O |

手性 SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

规范 SMILES |

CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S |

熔点 |

110.0 °C |

物理描述 |

Off-white powder; [ChromaDex MSDS] Solid |

Pictograms |

Irritant |

溶解度 |

1 mg/mL at 22 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main biological activities of phlorizin dihydrate reported in these studies?

A1: While this compound itself did not show significant activity in some assays, research suggests its potential role in:

- Antiproliferative activity: this compound, present in dried apple and pear decoctions, contributed to the antiproliferative effects observed against various cancer cell lines (HeLa, LS174, MRC-5). Interestingly, the digestion process enhanced this activity, suggesting a potential role of metabolites. []

- Adsorption of other polyphenols: Bamboo shoots dietary fibers, particularly those prepared enzymatically, showed a high adsorption capacity for this compound, suggesting a potential role in protecting and delivering this compound in the digestive system. []

Q2: What is the chemical structure of this compound and how is it usually quantified?

A2: this compound is a dihydrochalcone glycoside.

- Structure: It consists of a phloretin aglycone (dihydrochalcone) linked to a glucose molecule via a glycosidic bond. []

- Quantification: High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) is commonly employed to identify and quantify this compound in various plant materials, including hawthorn and apple extracts. [, ]

Q3: How does the geographical origin of the plant source affect the this compound content?

A3: Studies on hawthorn demonstrate that the geographical origin can significantly influence the content of this compound. For instance, hawthorn samples from Jiangsu (China) showed distinct this compound levels compared to those from Shandong, Henan, Shaanxi, and Shanxi. This difference highlights the impact of environmental factors and cultivation practices on the phytochemical composition of plants. []

Q4: What is the crystal structure of this compound?

A4: The crystal structure of this compound has been determined through X-ray crystallography. []* Conformation: The dihydrochalcone moiety exists in a flat, fully extended conformation. The attached glucose ring adopts a chair conformation. * Hydrogen bonding: Extensive intramolecular and intermolecular hydrogen bonding contribute to the crystal packing and stability of the compound. []

Q5: Does this compound contribute to the antioxidant properties of fruits?

A5: The research provided does not focus on this aspect of this compound. While other phenolic compounds like catechin, found in apples, showed significant antioxidant activity against oxidative DNA damage, the specific role of this compound in this context requires further investigation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。